molecular formula C7H5N3O2 B2597957 6-Methyl-5-nitronicotinonitrile CAS No. 856579-10-7

6-Methyl-5-nitronicotinonitrile

Cat. No. B2597957
M. Wt: 163.136
InChI Key: GEGFQEQCEIJHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5-nitronicotinonitrile is an organic compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 .


Molecular Structure Analysis

The InChI code for 6-Methyl-5-nitronicotinonitrile is 1S/C7H5N3O2/c1-5-7 (10 (11)12)2-6 (3-8)4-9-5/h2,4H,1H3 .

Scientific Research Applications

Anticoccidial Agents

  • 6-Methyl-5-nitronicotinonitrile shows promise in the synthesis of anticoccidial agents. Specifically, analogues of 5-nitronicotinamide, including 2-Methyl-5-nitronicotinamide, demonstrated significant activity against Eimeria tenella, a parasite causing coccidiosis in poultry (Morisawa et al., 1977).

Synthesis of Cyclic Ethers

  • The compound has been used in the stereoselective addition of benzonitrile oxide and N-benzyl-C-phenylnitrone to certain substrates, contributing to advancements in the synthesis of cyclic ethers and related compounds (Fray et al., 1985).

Reactive Nitrogen Species Reactivity

  • 6-Methyl-5-nitronicotinonitrile plays a role in the study of reactive nitrogen species (RNS), which are critical in understanding oxidative stress and its biological impacts. Research on nitrones has shown their ability to interact with RNS, providing valuable insights into oxidative damage and potential therapeutic approaches (Nash et al., 2012).

Organic Syntheses

  • The compound has been utilized in organic syntheses, particularly in the development of heterocyclic products. Its reactions under different conditions have been studied to improve synthesis methodologies and create diverse chemical structures (Yan et al., 1999).

Study of Nitration Pathways

  • 6-Methyl-5-nitronicotinonitrile is relevant in studying nitration pathways, particularly in the context of pharmaceutical research and the development of new drugs and therapeutic agents (Nakadate et al., 1965).

properties

IUPAC Name

6-methyl-5-nitropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-7(10(11)12)2-6(3-8)4-9-5/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGFQEQCEIJHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5-nitronicotinonitrile

Citations

For This Compound
2
Citations
NI Shramm, ME Konshin - Chemistry of Heterocyclic Compounds, 1984 - Springer
… A suspension of 3 g (16 mmole) of 2anilino-6-methyl-5-nitronicotinonitrile in 15 ml of ether was treated with a solution of 50 g of stannous chloride in 50 ml of concentrated HCI at such a …
Number of citations: 1 link.springer.com
Y Zhao, M Li, B Li, S Zhang, A Su, Y Xing, Z Ge… - European Journal of …, 2019 - Elsevier
Urea transporters (UTs) play an important role in the urine concentrating mechanism and are recognized as novel targets for developing small molecule inhibitors with salt-sparing …
Number of citations: 27 www.sciencedirect.com

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